Phytanol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C20 isoprenoids (diterpenes) [PR0104]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

189302-44-1 |

|---|---|

Molekularformel |

C20H42O |

Molekulargewicht |

298.5 g/mol |

IUPAC-Name |

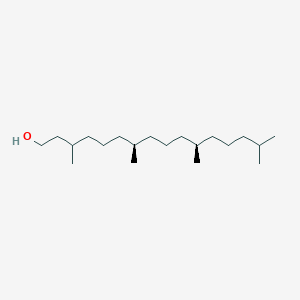

(7R,11R)-3,7,11,15-tetramethylhexadecan-1-ol |

InChI |

InChI=1S/C20H42O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h17-21H,6-16H2,1-5H3/t18-,19-,20?/m1/s1 |

InChI-Schlüssel |

AJAKLDUGVSKVDG-LEAGNCFPSA-N |

SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)CCO |

Isomerische SMILES |

C[C@@H](CCC[C@@H](C)CCCC(C)CCO)CCCC(C)C |

Kanonische SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)CCO |

Synonyme |

2,6,10,14-tetramethylhexadecan-1-ol phytanol |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Phytanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytanol, a saturated diterpenoid alcohol, is a significant molecule in biochemical and biomedical research. As the saturated counterpart to the more commonly known phytol (B49457), a constituent of chlorophyll, this compound and its metabolites are implicated in several metabolic pathways and are associated with certain human diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, relevant signaling pathways, and detailed experimental protocols for the study of this compound. All quantitative data are summarized in structured tables, and key pathways and workflows are visualized using diagrams for enhanced clarity.

Chemical Structure and Identification

This compound, systematically named (7R,11R)-3,7,11,15-tetramethylhexadecan-1-ol, is a long-chain branched primary alcohol.[1] Its structure is characterized by a sixteen-carbon backbone with methyl groups at positions 3, 7, 11, and 15. The stereochemistry at carbons 7 and 11 is typically of the R configuration in naturally derived this compound.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (7R,11R)-3,7,11,15-tetramethylhexadecan-1-ol[1] |

| Synonyms | Dihydrophytol, 3,7,11,15-Tetramethylhexadecan-1-ol |

| Molecular Formula | C₂₀H₄₂O[1] |

| Molecular Weight | 298.55 g/mol [1] |

| CAS Number | 189302-44-1[1] |

| PubChem CID | 468704[1] |

| SMILES | CC(C)CCCC(C)CCCC(C)CCCC(C)CCO |

| InChIKey | AJAKLDUGVSKVDG-LEAGNCFPSA-N[1] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, analysis, and understanding its biological roles. Due to its long hydrocarbon chain, this compound is a lipophilic molecule with low solubility in water but good solubility in organic solvents.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Notes |

| Melting Point | Data not readily available | Likely a low-melting solid or viscous liquid at room temperature. |

| Boiling Point | Data not readily available | Expected to be high due to its high molecular weight. |

| Density | ~0.849 g/cm³ (estimated) | Similar to the density of the closely related phytol. |

| Solubility in Water | Very low | Due to its long, nonpolar hydrocarbon chain. |

| Solubility in Organic Solvents | Soluble in ethanol (B145695), DMSO, and dimethylformamide | |

| XLogP3-AA | 8.5 | A measure of its lipophilicity.[1] |

| Hydrogen Bond Donor Count | 1[1] | From the hydroxyl group. |

| Hydrogen Bond Acceptor Count | 1[1] | From the oxygen atom. |

Signaling and Metabolic Pathways

This compound is a precursor to phytanic acid, a branched-chain fatty acid that is metabolized in humans through a specific peroxisomal pathway known as alpha-oxidation. Deficiencies in this pathway lead to the accumulation of phytanic acid, resulting in the neurological disorder known as Refsum disease.

Phytanic Acid Alpha-Oxidation Pathway

Dietary phytol is converted to this compound and subsequently oxidized to phytanic acid. Due to the presence of a methyl group on the β-carbon, phytanic acid cannot be degraded by the usual β-oxidation pathway. Instead, it undergoes α-oxidation in the peroxisome.

Figure 1. The alpha-oxidation pathway of phytanic acid.

Involvement in Other Signaling Pathways

Metabolites of phytol, including phytanic acid, have been shown to act as signaling molecules by activating nuclear receptors such as Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and Retinoid X Receptor (RXR). This interaction suggests a role in the regulation of lipid metabolism and inflammation. Additionally, phytol has been observed to influence the PI3K/Akt signaling pathway, which is involved in cell growth, proliferation, and glucose metabolism.

Figure 2. Involvement of phytol and its metabolites in other signaling pathways.

Experimental Protocols

Synthesis of this compound from Phytol

This compound can be synthesized by the catalytic hydrogenation of phytol. This procedure reduces the double bond in the phytol molecule.

Protocol:

-

Dissolution: Dissolve phytol in a suitable solvent, such as ethanol or ethyl acetate (B1210297), in a reaction flask.

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, 10% Palladium on carbon (Pd/C).

-

Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (phytol) is completely consumed.

-

Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by silica (B1680970) gel column chromatography.

Figure 3. Experimental workflow for the synthesis of this compound.

Purification by Column Chromatography

Protocol:

-

Column Packing: Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the non-polar solvent used for the column and load it onto the column.

-

Elution: Elute the column with the chosen solvent system, gradually increasing the polarity.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure this compound.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis and quantification of this compound.

Protocol:

-

Sample Preparation: For biological samples, perform a lipid extraction (e.g., using a Folch or Bligh-Dyer method).

-

Derivatization: To improve volatility and chromatographic performance, derivatize the hydroxyl group of this compound. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

GC-MS Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector: Splitless injection is often preferred for trace analysis.

-

Oven Program: A temperature gradient is used to separate the components of the sample.

-

Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

-

-

Data Analysis: Identify this compound based on its retention time and mass spectrum. For quantification, use a calibration curve generated from standards.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of this compound.

Protocol:

-

Sample Preparation: Dissolve a few milligrams of purified this compound in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR:

-

The spectrum will show characteristic signals for the methyl protons, methylene (B1212753) protons along the chain, and the protons on the carbon bearing the hydroxyl group.

-

The protons on the carbon adjacent to the oxygen (CH₂OH) typically appear in the range of 3.6-3.7 ppm.

-

-

¹³C NMR:

-

The spectrum will show distinct signals for each of the 20 carbon atoms.

-

The carbon attached to the hydroxyl group (C1) will be the most downfield signal in the aliphatic region, typically around 60-65 ppm.

-

-

Data Interpretation: Assign the signals based on their chemical shifts, multiplicities, and integration values, and by comparison with predicted spectra or literature data.

Conclusion

This technical guide provides a foundational understanding of the chemical and biological properties of this compound. The presented data and protocols offer a valuable resource for researchers investigating the role of this important lipid molecule in health and disease. Further research is warranted to fully elucidate the biological functions of this compound and its potential as a therapeutic target or biomarker.

References

Phytanol Biosynthesis in Marine Algae: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed phytanol biosynthesis pathway in marine algae. This compound, a branched-chain fatty alcohol, is derived from the degradation of phytol (B49457), a component of chlorophyll (B73375). While the complete pathway has not been fully elucidated in marine algae, this document synthesizes current knowledge from algal lipid metabolism, chlorophyll degradation, and analogous pathways in other organisms to present a cohesive model. This guide includes detailed descriptions of the proposed enzymatic steps, subcellular localization, and potential regulatory mechanisms. Furthermore, it provides detailed experimental protocols for the analysis of key metabolites and enzyme activities, as well as structured tables for the limited available quantitative data. Diagrams generated using Graphviz are provided to visualize the metabolic pathway, experimental workflows, and logical relationships, offering a valuable resource for researchers investigating this pathway for scientific and drug development purposes.

Introduction

Marine algae are a diverse group of photosynthetic organisms that produce a vast array of unique bioactive compounds. Among these is this compound, a saturated diterpenoid alcohol. The biosynthesis of this compound is intrinsically linked to the degradation of chlorophyll, where the phytol tail is cleaved and subsequently modified. Understanding this pathway is of significant interest for various applications, including biofuel production, nutritional science, and the development of novel therapeutics. This guide aims to provide an in-depth technical overview of the core aspects of the this compound biosynthesis pathway in marine algae, addressing the needs of researchers and professionals in related fields.

The Proposed this compound Biosynthesis Pathway in Marine Algae

The biosynthesis of this compound from phytol is a multi-step process involving several enzymatic reactions. Based on studies of chlorophyll degradation, fatty acid metabolism in algae, and the well-characterized pathway in mammals, a putative pathway in marine algae is proposed. This pathway can be divided into two main stages: the conversion of phytol to phytanoyl-CoA and the subsequent alpha-oxidation and reduction to this compound.

Stage 1: Conversion of Phytol to Phytanoyl-CoA

Free phytol is released from chlorophyll during its degradation. This process is catalyzed by chlorophyllase. The free phytol is then proposed to undergo a series of conversions to phytanoyl-CoA.

-

Step 1: Phosphorylation of Phytol. In plants, free phytol can be phosphorylated by a phytol kinase (VTE5) to form phytyl-phosphate.[1] A similar enzymatic step is likely to occur in marine algae to activate the phytol molecule.

-

Step 2: Conversion to Phytenic Acid. Alternatively, and more directly related to the formation of phytanic acid, phytol is oxidized to phytenal by an alcohol dehydrogenase and then to phytenic acid by an aldehyde dehydrogenase .[1]

-

Step 3: Activation to Phytenoyl-CoA. Phytenic acid is then activated to its coenzyme A (CoA) ester, phytenoyl-CoA, by a phytenoyl-CoA synthetase (long-chain acyl-CoA synthetase). This activation step is crucial for its further metabolism.

-

Step 4: Reduction to Phytanoyl-CoA. Phytenoyl-CoA is subsequently reduced to phytanoyl-CoA by a phytenoyl-CoA reductase .

Stage 2: Alpha-Oxidation and Reduction to this compound

Phytanoyl-CoA cannot be degraded by the typical beta-oxidation pathway due to the methyl group at its β-carbon. Instead, it undergoes alpha-oxidation, a process that removes one carbon atom from the carboxyl end.[2] Evidence for alpha-oxidation has been found in the marine green alga Ulva pertusa.

-

Step 5: Hydroxylation of Phytanoyl-CoA. Phytanoyl-CoA dioxygenase , an iron-dependent oxygenase, hydroxylates phytanoyl-CoA to 2-hydroxyphytanoyl-CoA.[3]

-

Step 6: Cleavage of 2-Hydroxyphytanoyl-CoA. 2-Hydroxyphytanoyl-CoA lyase , a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, cleaves 2-hydroxyphytanoyl-CoA into pristanal (B217276) and formyl-CoA.[4]

-

Step 7: Oxidation of Pristanal. Pristanal is oxidized to pristanic acid by an aldehyde dehydrogenase .[5]

-

Step 8: Reduction to this compound. While the primary fate of pristanic acid is often further degradation via beta-oxidation, the biosynthesis of this compound would require the reduction of a phytanic acid derivative. It is proposed that phytanoyl-CoA or a similar intermediate can be reduced by an alcohol dehydrogenase to yield this compound.

Subcellular Localization

The enzymes involved in lipid metabolism in marine algae are compartmentalized within the cell. Fatty acid synthesis and modification are known to occur in the plastids and the endoplasmic reticulum.[6][7] The process of β-oxidation, and likely α-oxidation, is localized in the peroxisomes.[7][8]

The proposed subcellular localization of the this compound biosynthesis pathway is as follows:

-

Chloroplasts: Release of phytol from chlorophyll.

-

Endoplasmic Reticulum/Peroxisomes: Conversion of phytol to phytanoyl-CoA.

-

Peroxisomes: Alpha-oxidation of phytanoyl-CoA to pristanal.

-

Cytosol/Peroxisomes: Reduction of a phytanoyl-intermediate to this compound.

Quantitative Data

Quantitative data on the this compound biosynthesis pathway in marine algae is scarce. The following table summarizes representative data on the lipid content of marine algae, which provides context for the precursor pools for this pathway.

| Algal Species | Total Lipid Content (% dry weight) | Key Fatty Acids | Reference |

| Undaria pinnatifida | 1.5 - 5.0 | Hexadeca-4,7,10,13-tetraenoic acid | [9] |

| Chlamydomonas reinhardtii | 20 - 50 | Palmitic acid, Oleic acid, Linoleic acid | [8] |

| Phaeodactylum tricornutum | 20 - 30 | Eicosapentaenoic acid (EPA) | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway in marine algae.

Lipid Extraction from Marine Algae

This protocol is a modified Folch extraction suitable for the analysis of molecular lipids in algal samples.[4]

Materials:

-

Lyophilized algal cells

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Glass centrifuge tubes with Teflon-lined caps

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Weigh 10-20 mg of lyophilized algal cells into a glass centrifuge tube.

-

Add 2 mL of chloroform:methanol (2:1, v/v).

-

Vortex vigorously for 2 minutes.

-

Incubate at room temperature for 1 hour with occasional vortexing.

-

Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.

-

Centrifuge at 2,000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids using a Pasteur pipette and transfer to a new tube.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Resuspend the lipid extract in a known volume of an appropriate solvent (e.g., chloroform:methanol 2:1) for further analysis.

Analysis of Phytol and its Metabolites by GC-MS

This protocol outlines a general procedure for the derivatization and analysis of fatty alcohols and acids by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Dried lipid extract

-

BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

To the dried lipid extract, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

-

Cap the vial tightly and heat at 60°C for 30 minutes to derivatize the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) esters.

-

Cool the sample to room temperature.

-

Inject 1 µL of the derivatized sample into the GC-MS.

-

GC Conditions (example):

-

Injector temperature: 250°C

-

Oven program: 80°C for 2 min, then ramp to 280°C at 10°C/min, hold for 10 min.

-

Carrier gas: Helium at a constant flow rate.

-

-

MS Conditions (example):

-

Ion source temperature: 230°C

-

Electron ionization (EI) at 70 eV.

-

Scan range: m/z 50-650.

-

-

Identify phytol, phytanic acid, and other metabolites by comparing their mass spectra and retention times to authentic standards.

Subcellular Fractionation of Marine Algae

This protocol provides a general method for the separation of organelles from algal cells, which is a prerequisite for enzyme assays on specific cellular compartments.

Materials:

-

Fresh algal culture

-

Homogenization buffer (e.g., 50 mM HEPES-KOH pH 7.5, 0.3 M sucrose (B13894), 1 mM EDTA, 1 mM DTT, protease inhibitors)

-

Differential centrifugation equipment

-

Sucrose gradient solutions (e.g., 20%, 35%, 45%, 60% w/v sucrose in buffer)

Procedure:

-

Harvest algal cells by centrifugation at a low speed (e.g., 3,000 x g for 5 min).

-

Wash the cells with fresh culture medium or buffer.

-

Resuspend the cell pellet in ice-cold homogenization buffer.

-

Disrupt the cells using a suitable method (e.g., sonication, bead beating, or a French press). The method should be optimized to maximize cell lysis while minimizing organelle damage.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 min) to pellet intact cells and nuclei.

-

Carefully collect the supernatant (S1).

-

Centrifuge the S1 supernatant at a higher speed (e.g., 10,000 x g for 20 min) to pellet mitochondria and chloroplasts.

-

The resulting supernatant (S2) contains the cytosol and microsomes.

-

To further purify organelles, the pellet from step 7 can be resuspended and layered onto a discontinuous sucrose gradient and centrifuged at high speed (e.g., 100,000 x g for 1-2 hours).

-

Collect the fractions from the gradient and analyze for marker enzyme activities to identify the different organelles (e.g., succinate (B1194679) dehydrogenase for mitochondria, chlorophyll for chloroplasts, catalase for peroxisomes).

Enzyme Assay for Phytol Kinase (Hypothetical, adapted from plant protocols)

This protocol is a hypothetical assay for phytol kinase activity, adapted from methods used for plant VTE5.[1]

Materials:

-

Subcellular fraction containing the putative phytol kinase (e.g., chloroplast or microsomal fraction)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

Phytol substrate (emulsified in a detergent like Triton X-100)

-

[γ-³²P]ATP

-

Thin-layer chromatography (TLC) plates (e.g., silica (B1680970) gel 60)

-

Scintillation counter

Procedure:

-

Set up the reaction mixture in a microcentrifuge tube:

-

50 µL of subcellular fraction (containing the enzyme)

-

10 µL of 10x assay buffer

-

10 µL of phytol substrate solution

-

10 µL of [γ-³²P]ATP (with a known specific activity)

-

Make up to a final volume of 100 µL with water.

-

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding 100 µL of chloroform:methanol (2:1).

-

Vortex and centrifuge to separate the phases.

-

Spot the lower organic phase onto a TLC plate.

-

Develop the TLC plate in a suitable solvent system to separate phytyl-phosphate from unreacted phytol and ATP (e.g., chloroform:methanol:acetic acid:water).

-

Visualize the radioactive spots by autoradiography or a phosphorimager.

-

Scrape the spot corresponding to phytyl-phosphate and quantify the radioactivity using a scintillation counter.

-

Calculate the enzyme activity based on the amount of radioactive phosphate (B84403) incorporated into phytol per unit time and protein concentration.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows discussed in this guide.

Caption: Proposed this compound biosynthesis pathway in marine algae.

Caption: General workflow for GC-MS analysis of phytol metabolites.

Caption: Workflow for subcellular fractionation of marine algae.

Regulation of the Pathway

The regulation of this compound biosynthesis in marine algae is likely interconnected with the broader regulation of lipid and isoprenoid metabolism. Key regulatory points may include:

-

Substrate Availability: The rate of chlorophyll degradation will directly influence the availability of the initial substrate, phytol.

-

Transcriptional Regulation: The expression of genes encoding the biosynthetic enzymes is likely regulated by environmental cues such as light, temperature, and nutrient availability. For instance, stress conditions that induce chlorophyll breakdown could lead to an upregulation of the downstream enzymes in the this compound pathway.

-

Feedback Inhibition: Intermediates or the final product, this compound, may exert feedback inhibition on the enzymes early in the pathway to prevent excessive accumulation.

Conclusion

The this compound biosynthesis pathway in marine algae represents a fascinating and underexplored area of metabolic research. This technical guide has synthesized the available information to propose a putative pathway, drawing on knowledge from related fields. While significant research is still needed to fully characterize the enzymes and regulatory mechanisms involved, the protocols and conceptual framework provided here offer a solid foundation for future investigations. A deeper understanding of this pathway holds promise for advancements in biotechnology, particularly in the development of sustainable biofuels and novel pharmaceuticals. Researchers are encouraged to use this guide as a starting point for their own investigations into this intriguing metabolic route.

References

- 1. Remobilization of Phytol from Chlorophyll Degradation Is Essential for Tocopherol Synthesis and Growth of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytanoyl-CoA dioxygenase - Wikipedia [en.wikipedia.org]

- 3. 2-hydroxyphytanoyl-CoA lyase - Wikipedia [en.wikipedia.org]

- 4. Identification of pristanal dehydrogenase activity in peroxisomes: conclusive evidence that the complete phytanic acid alpha-oxidation pathway is localized in peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Construction of Global Acyl Lipid Metabolic Map by Comparative Genomics and Subcellular Localization Analysis in the Red Alga Cyanidioschyzon merolae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pathways of Lipid Metabolism in Marine Algae, Co-Expression Network, Bottlenecks and Candidate Genes for Enhanced Production of EPA and DHA in Species of Chromista - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Phytanol as a Precursor to Phytanic and Pristanic Acid: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phytanol, a saturated diterpenoid alcohol, serves as a significant dietary precursor to the branched-chain fatty acids, phytanic acid and its subsequent metabolite, pristanic acid. The metabolic pathway responsible for the conversion of this compound and the subsequent degradation of phytanic acid is of considerable interest due to its direct relevance to human health and disease, most notably Refsum disease, an inherited metabolic disorder.[1][2] This technical guide provides an in-depth overview of the biochemical conversion of this compound to phytanic and pristanic acid, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a comprehensive understanding for researchers and drug development professionals.

Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) is primarily derived from the metabolism of phytol (B49457), the esterified form of this compound found in chlorophyll.[3][4] Due to the presence of a methyl group on the β-carbon, phytanic acid cannot be directly metabolized through the conventional β-oxidation pathway.[5] Instead, it undergoes an initial α-oxidation step within the peroxisomes to yield pristanic acid, which can then enter the β-oxidation spiral.[5][6] Deficiencies in the α-oxidation pathway lead to the accumulation of phytanic acid in plasma and tissues, resulting in the severe neurological symptoms characteristic of Refsum disease.[1][2]

The Metabolic Pathway: From this compound to Pristanic Acid

The conversion of dietary this compound to pristanic acid is a multi-step enzymatic process that spans across different subcellular compartments, primarily the endoplasmic reticulum and peroxisomes.

Conversion of this compound to Phytanic Acid

The initial conversion of this compound to phytanic acid is believed to occur in the endoplasmic reticulum and involves a series of oxidation and reduction reactions.[4][7]

-

Oxidation of this compound to Phytenal: this compound is first oxidized to its corresponding aldehyde, phytenal. This reaction is catalyzed by an alcohol dehydrogenase.[3][7]

-

Oxidation of Phytenal to Phytenic Acid: Phytenal is further oxidized to phytenic acid by a fatty aldehyde dehydrogenase.[3][7]

-

Activation to Phytenoyl-CoA: Phytenic acid is then activated to its coenzyme A (CoA) ester, phytenoyl-CoA.[8][9]

-

Reduction to Phytanoyl-CoA: Finally, the double bond in phytenoyl-CoA is reduced to yield phytanoyl-CoA, the substrate for the peroxisomal α-oxidation pathway. This reduction is catalyzed by phytenoyl-CoA reductase, an activity found in both peroxisomes and mitochondria.[8][9]

Peroxisomal α-Oxidation of Phytanic Acid

The α-oxidation of phytanoyl-CoA occurs exclusively in the peroxisomes and involves the following key enzymatic steps:

-

Hydroxylation of Phytanoyl-CoA: Phytanoyl-CoA is hydroxylated at the α-carbon to form 2-hydroxyphytanoyl-CoA. This reaction is catalyzed by phytanoyl-CoA hydroxylase (PhyH) , an Fe(II) and 2-oxoglutarate-dependent dioxygenase.[10][11] A deficiency in this enzyme is the primary cause of Adult Refsum disease.[12]

-

Cleavage of 2-Hydroxyphytanoyl-CoA: 2-hydroxyphytanoyl-CoA is cleaved by 2-hydroxyphytanoyl-CoA lyase (HACL1) , a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, to produce pristanal (B217276) and formyl-CoA.[13][14]

-

Oxidation of Pristanal to Pristanic Acid: Pristanal is then oxidized to pristanic acid by an aldehyde dehydrogenase.[5]

Peroxisomal β-Oxidation of Pristanic Acid

Pristanic acid, now lacking the β-methyl branch that hindered β-oxidation, can be activated to pristanoyl-CoA and subsequently undergo several cycles of β-oxidation within the peroxisomes.[5][6]

Data Presentation

This section provides quantitative data related to the metabolism of phytanic and pristanic acid, including plasma concentrations in healthy individuals and those with Refsum disease, as well as reported enzyme kinetics.

Table 1: Plasma Concentrations of Phytanic Acid and Pristanic Acid

| Analyte | Condition | Concentration Range (µmol/L) | Reference |

| Phytanic Acid | Healthy Individuals | 0 - 33 | [15] |

| Refsum Disease (untreated) | 992 - 6400 | [15] | |

| Mild/Early Stage Refsum Disease | 10 - 200 | [1] | |

| Moderate/Established Refsum Disease | 200 - 800 | [1] | |

| Severe/Advanced Refsum Disease | 800 - 1500 | [1] | |

| Zellweger Syndrome | Elevated | [16] | |

| Pristanic Acid | Healthy Individuals | Normal (specific range not consistently reported) | [16] |

| Refsum Disease | Normal | [16] | |

| Bifunctional Protein Deficiency | Elevated | [6] |

Table 2: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km | Vmax | Organism/Source | Reference |

| Phytenic Acid Reductase | NADPH | 25 µM | Not Reported | Rat Liver Homogenate | [9] |

| Phytanoyl-CoA Hydroxylase (PhyH) | Phytanoyl-CoA | Not Reported | Not Reported | Recombinant Human | [10] |

| 2-Hydroxyacyl-CoA Lyase (HACL) | 2-hydroxyoctadecanoyl-CoA | Not Reported | Not Reported | Bacterial Homolog | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and phytanic acid metabolism.

Isolation of Peroxisomes from Liver Tissue

This protocol is adapted from established methods for the purification of peroxisomes via differential and density gradient centrifugation.[17][18][19]

Materials:

-

Fresh or frozen liver tissue

-

Homogenization buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 5 mM MOPS, 0.1% ethanol, pH 7.2)

-

Protease inhibitor cocktail

-

Dounce homogenizer

-

Refrigerated centrifuge

-

Ultracentrifuge with a swinging-bucket or vertical rotor

-

Density gradient medium (e.g., Iodixanol or Nycodenz)

Procedure:

-

Homogenization:

-

Mince the liver tissue on ice and wash with ice-cold homogenization buffer.

-

Add 3 volumes of ice-cold homogenization buffer containing protease inhibitors.

-

Homogenize the tissue using a Dounce homogenizer with a loose-fitting pestle (10-15 strokes).

-

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Carefully collect the supernatant (post-nuclear supernatant).

-

Centrifuge the post-nuclear supernatant at a higher speed (e.g., 25,000 x g) for 20 minutes at 4°C to obtain a crude peroxisomal fraction in the pellet.

-

-

Density Gradient Centrifugation:

-

Resuspend the crude peroxisomal pellet in a small volume of homogenization buffer.

-

Layer the resuspended pellet onto a pre-formed continuous or discontinuous density gradient of Iodixanol or Nycodenz.

-

Centrifuge at high speed (e.g., 100,000 x g) for 1-2 hours at 4°C.

-

Carefully collect the enriched peroxisomal fraction from the gradient.

-

-

Purity Assessment:

-

Assess the purity of the isolated peroxisomes by measuring the activity of marker enzymes such as catalase (peroxisomes), cytochrome c oxidase (mitochondria), and acid phosphatase (lysosomes).

-

In Vitro Assay for Phytanoyl-CoA Hydroxylase (PhyH) Activity

This protocol is based on a radiochemical HPLC method to measure the conversion of a radiolabeled substrate to its product.[20]

Materials:

-

Isolated peroxisomes or recombinant PhyH enzyme

-

[1-¹⁴C]phytanoyl-CoA (radiolabeled substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Cofactors: 2-oxoglutarate, FeSO₄, ascorbate, ATP or GTP, MgCl₂

-

Quenching solution (e.g., strong acid)

-

HPLC system with a reverse-phase C18 column and a radioactivity detector

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer and all necessary cofactors.

-

Add the enzyme source (peroxisomal fraction or recombinant PhyH).

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the [1-¹⁴C]phytanoyl-CoA substrate.

-

Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Quenching:

-

Stop the reaction by adding the quenching solution.

-

-

Sample Preparation and HPLC Analysis:

-

Centrifuge the quenched reaction mixture to pellet any precipitated protein.

-

Inject the supernatant onto the C18 HPLC column.

-

Separate the substrate and the product (2-hydroxyphytanoyl-CoA) using a suitable solvent gradient (e.g., a gradient of aqueous buffer and acetonitrile).

-

-

Data Analysis:

-

Quantify the amount of radiolabeled product formed by integrating the peak from the radioactivity detector.

-

Calculate the enzyme activity, typically expressed as nmol of product formed per minute per mg of protein.

-

In Vitro Assay for 2-Hydroxyphytanoyl-CoA Lyase (HACL1) Activity

This protocol describes a continuous spectrophotometric assay by coupling the production of a long-chain aldehyde to the oxidation of NADH by alcohol dehydrogenase (ADH).[14][21]

Materials:

-

Isolated peroxisomes or recombinant HACL1 enzyme

-

2-hydroxyacyl-CoA substrate (e.g., 2-hydroxyoctadecanoyl-CoA)

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Cofactors: Thiamine pyrophosphate (TPP), MgCl₂

-

Coupling enzyme and substrate: Alcohol dehydrogenase (ADH), NADH

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Reaction Master Mix Preparation:

-

Prepare a master mix containing the assay buffer, TPP, MgCl₂, NADH, and an excess of ADH.

-

-

Assay Setup:

-

In a cuvette, add the reaction master mix.

-

Add the enzyme source (peroxisomal fraction or recombinant HACL1).

-

Include a "no substrate" control to measure any substrate-independent NADH oxidation.

-

-

Initiation and Measurement:

-

Equilibrate the reaction mixture to 37°C in the spectrophotometer.

-

Initiate the reaction by adding the 2-hydroxyacyl-CoA substrate.

-

Immediately monitor the decrease in absorbance at 340 nm over time as NADH is oxidized to NAD⁺.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.

-

Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to calculate the enzyme activity, typically expressed as nmol of NADH oxidized per minute per mg of protein.

-

Quantification of Phytanic and Pristanic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a widely used and robust method for the quantification of these fatty acids in plasma.[22][23][24][25]

Materials:

-

Plasma sample

-

Internal standards (e.g., deuterated phytanic acid and pristanic acid)

-

Reagents for hydrolysis (e.g., ethanolic potassium hydroxide), extraction (e.g., hexane), and derivatization (e.g., BF₃-methanol or MTBSTFA)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., HP-5MS)

Procedure:

-

Sample Preparation:

-

To a known volume of plasma, add the internal standards.

-

-

Hydrolysis (Saponification):

-

Add ethanolic potassium hydroxide (B78521) and incubate at 60°C for 1 hour to release esterified fatty acids.

-

-

Extraction:

-

Acidify the sample and extract the fatty acids into an organic solvent like hexane.

-

-

Derivatization:

-

Evaporate the solvent and derivatize the fatty acids to their more volatile methyl esters (FAMEs) using a reagent like BF₃-methanol.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS.

-

Separate the FAMEs on the GC column using a suitable temperature program.

-

The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to the methyl esters of phytanic acid, pristanic acid, and their internal standards.

-

-

Quantification:

-

Construct a calibration curve using known concentrations of phytanic and pristanic acid standards.

-

Determine the concentration of phytanic and pristanic acid in the plasma sample by comparing the peak area ratios of the analytes to their respective internal standards against the calibration curve.

-

Mandatory Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. Refsum Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phytanic acid, an inconclusive phytol metabolite: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of the final step in the conversion of phytol into phytanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Phytanoyl-CoA hydroxylase: recognition of 3-methyl-branched acyl-coAs and requirement for GTP or ATP and Mg(2+) in addition to its known hydroxylation cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Human phytanoyl-CoA hydroxylase: resolution of the gene structure and the molecular basis of Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Purification, molecular cloning, and expression of 2-hydroxyphytanoyl-CoA lyase, a peroxisomal thiamine pyrophosphate-dependent enzyme that catalyzes the carbon–carbon bond cleavage during α-oxidation of 3-methyl-branched fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. The significance of plasma phytanic acid levels in adults - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Studies on the oxidation of phytanic acid and pristanic acid in human fibroblasts by acylcarnitine analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Isolation of Peroxisomes from Frozen Liver of Rat by Differential and Iodixanol Gradient Centrifugation [mdpi.com]

- 18. Isolation of peroxisomes from tissues and cells by differential and density gradient centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Isolation of Mammalian Peroxisomes by Density Gradient Centrifugation | Springer Nature Experiments [experiments.springernature.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Implementation and Validation of a Gas Chromatography-Mass Spectrometry Method for Pristanic Acid and Phytanic Acid Quantification in Plasma Specimens [jlmqa.org]

The Geochemical Significance of Phytanol in Sediments: A Technical Guide

Abstract

Phytanol, a saturated isoprenoid alcohol found in geological sediments, serves as a critical biomarker in the field of organic geochemistry. Derived primarily from the diagenesis of phytol (B49457)—the side chain of chlorophyll (B73375) molecules—its presence, abundance, and relationship to associated compounds like pristane (B154290) and phytane (B1196419) provide invaluable insights into the depositional environments, sources of organic matter, and paleoredox conditions of ancient aquatic systems. This technical guide offers an in-depth exploration of the origins, diagenetic pathways, and analytical methodologies for this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its geochemical significance.

Introduction to this compound

This compound (2,6,10,14-tetramethylhexadecan-1-ol) is a C₂₀ isoprenoid alcohol. Its fundamental importance in geochemistry stems from its biological precursor, phytol, which is an integral component of chlorophyll, the primary photosynthetic pigment in plants, algae, and cyanobacteria.[1][2] Upon the death of these organisms, chlorophyll is released into the sedimentary record. During the early stages of burial and diagenesis, the phytyl side chain is hydrolyzed from the chlorophyll molecule, releasing free phytol.[1] The subsequent transformation of phytol into this compound, and other related acyclic isoprenoids, is heavily influenced by the geochemical conditions of the depositional environment, particularly the oxygen levels (redox potential).

Origin and Diagenetic Pathways

The journey from chlorophyll in a living organism to a stable biomarker in ancient sediment involves several key transformation steps. The primary source of this compound and its related compounds is the phytol side chain of chlorophylls (B1240455) a, b, d, and f.[1] Other potential, though often less significant, sources include archaeal ether lipids, the antioxidant vitamin E (α-tocopherol), and phylloquinone (vitamin K1).[1]

The diagenetic fate of phytol is largely dictated by the redox conditions of the sediment:

-

Anoxic (Reducing) Conditions: In oxygen-depleted environments, such as stratified water columns or rapidly accumulating sediments, phytol undergoes reduction. This process involves the saturation of the double bond and the preservation of the hydroxyl group, leading to the formation of dihydrophytol (B1222839) and subsequently this compound. Further reduction can lead to the formation of phytane (C₂₀H₄₂).[1][2] Therefore, the presence of this compound is a strong indicator of reducing conditions during early diagenesis.

-

Oxic (Oxidizing) Conditions: In oxygen-rich environments, phytol is typically oxidized to phytenic acid. This intermediate can then undergo decarboxylation to form pristene, which is subsequently reduced to pristane (C₁₉H₄₀).[1]

These distinct pathways make the relative abundance of pristane and phytane (the Pr/Ph ratio) a widely used proxy for paleoenvironmental reconstruction.[2][3] A low Pr/Ph ratio (<1) is indicative of anoxic, often hypersaline or carbonate-rich depositional environments, whereas a high Pr/Ph ratio (>3) suggests oxic conditions with significant terrestrial input.[3]

Quantitative Data Presentation

The concentrations of this compound and its related isoprenoids vary significantly depending on the organic matter source, productivity, and depositional environment. The following table summarizes representative data from various studies.

| Location / Sediment Type | This compound (µg/g OC) | Pristane (µg/g OC) | Phytane (µg/g OC) | Pr/Ph Ratio | Inferred Depositional Environment | Reference |

| Dead Sea Sediment (Recent) | Present | - | - | - | Hypersaline, Anoxic | [4] |

| Barents Sea (Upper Jurassic) | - | Variable | Variable | 0.5 - 1.5 | Anoxic Marine Shale | [5] |

| South Yellow Sea (Core) | - | Present | Present | ~1.0 - 2.5 | Marine Shelf | [6] |

| Shenhu, South China Sea | - | - | - | - | Anoxic, Methane-rich | [7] |

| Wondama, Indonesia (Coal) | - | 1.12 | 0.30 | 3.74 | Oxic, Terrestrial Input | [3] |

Note: Quantitative data for free this compound is less commonly reported than for pristane and phytane, as it is an intermediate. Its presence is often noted qualitatively.

Experimental Protocols

The analysis of this compound from sediments requires meticulous procedures to ensure accurate quantification and avoid contamination. The general workflow involves lipid extraction, fractionation, and instrumental analysis.

Total Lipid Extraction (TLE)

The goal is to efficiently remove lipids from the solid sediment matrix.

Protocol: Accelerated Solvent Extraction (ASE)

-

Sample Preparation: Freeze-dry sediment samples to remove water. Crush and homogenize the dried sample using a solvent-rinsed mortar and pestle.[8][9]

-

Cell Preparation: Weigh approximately 5-10 g of the homogenized sample and place it into a stainless steel ASE cell.[8] Place glass fiber filters at the top and bottom of the sample within the cell.

-

Extraction Parameters:

-

Solvent: Dichloromethane (DCM):Methanol (MeOH) (9:1 v/v).[10]

-

Temperature: 100 °C.

-

Pressure: 1500 psi.

-

Cycles: 2 static cycles of 10 minutes each.

-

-

Collection: The total lipid extract (TLE) is collected in a pre-cleaned vial. The solvent is then evaporated under a gentle stream of nitrogen gas to concentrate the extract.

Fractionation by Column Chromatography

The TLE is a complex mixture. To isolate the alcohol (containing this compound) and alkane (containing pristane and phytane) fractions, column chromatography is employed.

Protocol: Silica (B1680970) Gel Column Chromatography

-

Column Preparation: Prepare a column by packing silica gel (deactivated with 5% water) in a glass column with a non-polar solvent like n-hexane.[11]

-

Loading: Dissolve the TLE in a minimal amount of n-hexane and load it onto the top of the silica gel column.

-

Elution:

-

Fraction 1 (Alkanes): Elute with 2-3 column volumes of n-hexane. This fraction will contain pristane and phytane.[11]

-

Fraction 2 (Aromatics): Elute with 2-3 column volumes of n-hexane:DCM (8:2 v/v).[11]

-

Fraction 3 (Polar/Alcohols): Elute with 2-3 column volumes of DCM:MeOH (9:1 v/v). This fraction will contain this compound.

-

-

Concentration: Collect each fraction separately and evaporate the solvent under nitrogen.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to separate, identify, and quantify the individual compounds within each fraction.

Protocol: GC-MS Analysis

-

Derivatization (for Alcohol Fraction): The polar fraction containing this compound must be derivatized before analysis to improve volatility. This is typically done by silylating the hydroxyl group using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Injection: Reconstitute the dried fractions (derivatized polar fraction and non-polar alkane fraction) in a suitable solvent (e.g., hexane) and inject a small volume (e.g., 1 µL) into the GC inlet.[12]

-

Gas Chromatography:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.[12]

-

Oven Program: Start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 320°C) to elute all compounds.

-

-

Mass Spectrometry: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented.[12] The resulting mass spectrum is a molecular fingerprint used for identification by comparing it to spectral libraries and authentic standards.

-

Quantification: Compound concentration is determined by integrating the area of the chromatographic peak and comparing it to the peak area of an internal standard added in a known amount.

Conclusion

This compound and its associated diagenetic products, pristane and phytane, are cornerstone biomarkers in organic geochemistry. As a direct reduction product of phytol, this compound's presence in sediments provides a clear signal of anoxic conditions during early diagenesis and confirms the input of organic matter from photosynthetic organisms. When analyzed in conjunction with pristane and phytane, it allows for a robust reconstruction of paleoenvironmental redox conditions. The detailed analytical protocols outlined in this guide provide a framework for the reliable extraction and quantification of these critical molecular fossils, enabling further advances in our understanding of Earth's past environments.

References

- 1. Phytane - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The stereoisomeric composition of phytanyl chains in lipids of Dead Sea sediments | U.S. Geological Survey [usgs.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Video: Accelerated Solvent Extraction of Total Lipid from Sediments [jove.com]

- 9. Video: Sonication Extraction of Lipid Biomarkers from Sediment [jove.com]

- 10. Lipid Biomarker Extraction and Elution into different Fractions from sediment [protocols.io]

- 11. researchgate.net [researchgate.net]

- 12. Lab Methods — Robert Patalano [robertpatalano.squarespace.com]

Phytanol and its derivatives in petroleum geochemistry

An In-depth Technical Guide to Phytanol and its Derivatives in Petroleum Geochemistry

Introduction

In the field of petroleum geochemistry, molecular fossils or "biomarkers" provide critical insights into the origin, thermal maturity, and depositional environment of petroleum and source rocks. Among the most significant and widely used biomarkers are the acyclic isoprenoid alkanes, pristane (B154290) (C₁₉) and phytane (B1196419) (C₂₀).[1][2] These compounds are primarily derived from phytol (B49457), the C₂₀ isoprenoid alcohol that forms the side chain of chlorophyll (B73375), the main photosynthetic pigment in plants, algae, and cyanobacteria.[1][3] The diagenetic transformation of phytol into its stable hydrocarbon derivatives, phytane and pristane, is highly dependent on the redox conditions of the depositional environment, making their relative abundance a powerful geochemical tool.[1] This guide provides a detailed technical overview of the origin of this compound derivatives, their geochemical significance, methods for their analysis, and interpretation of the resulting data.

Origin and Diagenetic Pathways

The journey from chlorophyll in a living organism to pristane and phytane in petroleum involves a series of transformations during diagenesis (the physical and chemical changes occurring in sediments after deposition). The primary precursor, phytol, is released from chlorophyll through hydrolysis.[1] The subsequent fate of phytol is dictated by the oxygen levels in the environment, leading to two distinct pathways.[1][4][5]

-

Oxic Pathway (Pristane Formation): In an oxygen-rich (oxic) environment, such as a terrestrial setting or the upper layers of a water column, phytol undergoes oxidation to form phytenic acid.[1] This intermediate then experiences decarboxylation, a process that removes a carboxyl group and thus one carbon atom, yielding pristene. Subsequent reduction of pristene leads to the final stable C₁₉ isoprenoid, pristane.[1]

-

Anoxic Pathway (Phytane Formation): In oxygen-poor (anoxic) environments, typical of highly stratified water bodies or rapidly buried sediments, reductive pathways dominate.[1] Phytol can be directly reduced and dehydrated, potentially via intermediates like dihydrophytol (B1222839) or phytene, to form the stable C₂₀ isoprenoid, phytane, thereby retaining the original 20-carbon skeleton.[1]

While chlorophyll is the principal source, other minor contributors to pristane and phytane have been proposed, including archaeal ether lipids and tocopherols (B72186) (Vitamin E).[1][6] However, for most geochemical interpretations, the chlorophyll-to-phytol pathway is considered dominant.[6]

Geochemical Significance and Data Interpretation

The contrasting formation pathways of pristane and phytane make their ratio (Pr/Ph) a robust indicator of the redox conditions of the paleoenvironment where the source organic matter was deposited.[1] This ratio is easily measured using gas chromatography and is a standard parameter in petroleum geochemistry.[1][7]

Table 1: Interpretation of the Pristane/Phytane (Pr/Ph) Ratio

| Pr/Ph Ratio | Depositional Environment Interpretation | Associated Conditions & Source Material |

|---|---|---|

| < 0.8 - 1.0 | Strongly Anoxic (Reducing) | Indicates saline to hypersaline conditions; often associated with carbonate or evaporite source rocks and marine organic matter.[1][8][9][10] |

| 1.0 - 3.0 | Sub-oxic | Indicates intermediate oxygen levels, potentially in a transitional or fluviomarine environment.[8][11] |

| > 3.0 | Oxic (Oxidizing) | Indicates deposition in an oxygenated environment, often with significant input from terrestrial higher plants (e.g., deltaic or peat swamp settings).[1][3][8] |

While the Pr/Ph ratio is a powerful tool, its interpretation can be influenced by factors such as high thermal maturity and biodegradation, which can alter the ratio.[1][2] Therefore, it is often used in conjunction with other biomarkers, such as the ratios of pristane to n-C₁₇ (Pr/n-C₁₇) and phytane to n-C₁₈ (Ph/n-C₁₈), which help in oil-source rock correlation and assessing maturity and biodegradation levels.[1][11]

Table 2: Example Pr/Ph Ratios from Various Geological Samples

| Sample Type | Location/Formation | Pr/Ph Ratio | Inferred Depositional Environment |

|---|---|---|---|

| Crude Oil | Gulf of Suez, Egypt | 0.72 - 0.94 | Anoxic/Sub-oxic, Marine |

| Crude Oil | Gulf of Suez, Egypt | 0.14 - 0.36 | Strongly Anoxic, Marine |

| Crude Oil | Bahariya Formation | 1.75 | Sub-oxic, Transitional |

| Crude Oil | Alam El Bueib Formation | 1.15 | Sub-oxic, Transitional |

| Coal | Sawahlunto, Ombilin Basin | 11.93 - 15.67 | Highly Oxic, Terrestrial (Peat) |

Experimental Protocols

The analysis of this compound derivatives from petroleum or source rock extracts is a multi-step process involving extraction, fractionation, and instrumental analysis. The standard method for identification and quantification is Gas Chromatography-Mass Spectrometry (GC-MS).[12][13]

4.1 Sample Preparation and Extraction For source rock or sediment samples, the first step is to extract the soluble organic matter, often called bitumen.

-

Crushing: The rock or sediment sample is first crushed into a fine powder to maximize the surface area for solvent extraction.[14]

-

Soxhlet Extraction: A known quantity of the powdered sample is placed in a cellulose (B213188) thimble and extracted using an organic solvent (e.g., a mixture of dichloromethane (B109758) and methanol) in a Soxhlet apparatus.[7][15] The extraction is typically run for 24-72 hours to ensure complete recovery of the soluble organic matter.[15]

-

Solvent Removal: After extraction, the solvent is carefully removed, usually with a rotary evaporator, to yield the total bitumen extract.

4.2 Fractionation The total extract is a complex mixture and must be separated into different compound classes to isolate the saturated hydrocarbons (alkanes) which include pristane and phytane.

-

Column Chromatography: The most common method is open column liquid chromatography.[7] The bitumen is dissolved in a minimum volume of solvent and loaded onto a glass column packed with activated silica (B1680970) gel and alumina.[13]

-

Elution: A sequence of solvents with increasing polarity is passed through the column to elute the different fractions.

-

Saturated Hydrocarbons: Eluted first with a non-polar solvent like n-hexane.

-

Aromatic Hydrocarbons: Eluted next with a solvent of intermediate polarity (e.g., a hexane/dichloromethane mixture).

-

Polar Compounds (NSOs): Eluted last with a polar solvent like dichloromethane/methanol.

-

-

Fraction Collection: Each fraction is collected separately, and the solvent is evaporated, yielding the isolated saturated, aromatic, and polar fractions.

4.3 GC-MS Analysis The isolated saturated hydrocarbon fraction is analyzed by GC-MS.

-

Injection: A small, precise volume of the saturated fraction, dissolved in a suitable solvent, is injected into the gas chromatograph.

-

Chromatographic Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a long, thin capillary column. Compounds separate based on their boiling points and interaction with the column's stationary phase.[12] Pristane and phytane are well-resolved using standard temperature programs.

-

Mass Spectrometry Detection: As compounds elute from the GC column, they enter the mass spectrometer's ion source, where they are fragmented into characteristic ions. The mass spectrometer separates these ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound.[12]

-

Identification and Quantification: Pristane and phytane are identified by their specific retention times in the chromatogram and their unique mass spectra.[13] The abundance of each compound is determined by integrating the area of its corresponding peak in the total ion chromatogram (TIC) or specific ion chromatograms.[13] The Pr/Ph ratio is then calculated from these peak areas.

References

- 1. Phytane - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scite.ai [scite.ai]

- 9. researchgate.net [researchgate.net]

- 10. jofamericanscience.org [jofamericanscience.org]

- 11. researchgate.net [researchgate.net]

- 12. japex.co.jp [japex.co.jp]

- 13. d9-wret.s3.us-west-2.amazonaws.com [d9-wret.s3.us-west-2.amazonaws.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.usgs.gov [pubs.usgs.gov]

The Metabolic Conversion of Dietary Phytol to Phytanic Acid in Mammals: A Technical Guide

Abstract

Dietary phytol (B49457), a branched-chain fatty alcohol primarily derived from the degradation of chlorophyll (B73375) in ruminants and certain fish, undergoes a multi-step enzymatic conversion to phytanic acid within mammalian systems. This process is critical, as the accumulation of phytanic acid is linked to severe neurological disorders such as Refsum disease. This guide provides an in-depth examination of the metabolic pathway, presents quantitative data from key studies, details relevant experimental protocols, and illustrates the core biochemical processes and workflows. It is intended for researchers, scientists, and professionals in drug development engaged in the study of lipid metabolism and related pathologies.

The Metabolic Pathway from Phytol to Phytanic Acid

The conversion of phytol to phytanic acid is not a direct reduction but rather a series of oxidative and reductive steps occurring across multiple cellular compartments, including the endoplasmic reticulum (ER), peroxisomes, and mitochondria.[1][2][3][4] The initial metabolism of phytol to phytanic acid is generally understood to occur via three primary enzymatic steps following its uptake.[3][4]

-

Oxidation to Phytenal: In the endoplasmic reticulum, phytol is first oxidized to its corresponding aldehyde, phytenal.[1] This reaction is catalyzed by an alcohol dehydrogenase.[1]

-

Oxidation to Phytenic Acid: Subsequently, phytenal is further oxidized to E-phytenic acid by a fatty aldehyde dehydrogenase (ALDH3A2).[1]

-

Activation to Phytenoyl-CoA: Before the final reduction, phytenic acid must be activated to its coenzyme A (CoA) ester, phytenoyl-CoA.[2][3] This activation is carried out by a synthetase located at the endoplasmic reticulum or the peroxisome.[1]

-

Reduction to Phytanoyl-CoA: The crucial final step is the reduction of the double bond in phytenoyl-CoA to yield phytanoyl-CoA.[3] This reaction is catalyzed by phytenoyl-CoA reductase and occurs in both peroxisomes and mitochondria.[3][4] The conversion of phytenoyl-CoA is significantly more efficient than the direct reduction of phytenic acid.[3][4]

Once formed, phytanoyl-CoA enters the peroxisomal α-oxidation pathway for further degradation to pristanic acid, which can then be metabolized by β-oxidation.[5][6][7] Defects in the α-oxidation pathway, particularly in the enzyme phytanoyl-CoA hydroxylase, lead to the accumulation of phytanic acid, the hallmark of Refsum disease.[5][6][7]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of the final step in the conversion of phytol into phytanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

Phytanol as a Biomarker for Methanogenic Archaea: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of phytanol as a biomarker for methanogenic archaea. It covers the biochemical basis for its use, detailed experimental protocols for its analysis, and quantitative data from various environments. This guide is intended to serve as a valuable resource for researchers in microbiology, geochemistry, and drug development who are interested in tracking methanogenic activity.

Introduction: The Significance of this compound

Methanogenic archaea are a group of microorganisms that produce methane (B114726) as a metabolic byproduct. They play a crucial role in the global carbon cycle and are of significant interest in various fields, from climate science to biotechnology and medicine. Studying their distribution and activity in complex environments requires robust and specific biomarkers.

Archaeal cell membranes are chemically distinct from those of bacteria and eukaryotes. They are composed of isoprenoid chains linked to glycerol (B35011) by ether bonds, in contrast to the fatty acid-based, ester-linked lipids found in other domains of life.[1] One of the key core lipids in many archaea, particularly methanogens, is archaeol , a diether lipid with two C20 phytanyl chains.[1][2]

This compound (3,7,11,15-tetramethylhexadecan-1-ol) is the alcohol derivative of the phytanyl isoprenoid chain. In environmental samples, this compound is primarily derived from the diagenetic breakdown of archaeol.[3] Therefore, the presence and abundance of this compound can serve as a reliable proxy for the past or present activity of methanogenic archaea.[3][4]

Quantitative Data: this compound and Archaeol in Methanogenic Environments

The concentration of this compound and its precursor, archaeol, can vary significantly depending on the environment and the abundance of methanogenic archaea. The following tables summarize quantitative data from various studies.

| Environment | Sample Type | Biomarker | Concentration | Reference |

| Mediterranean Mud Volcano | Sediment | Archaeol | Increases with depth | [5] |

| Water-Saturated Soils | Soil | Archaeol | Quantifiable amounts in organic-rich soil | [6] |

| Rumen | Rumen Fluid & Feces | Archaeol | Variable, with a significant relationship to Methanobrevibacter ruminantium numbers | [7] |

| Anaerobic Biogas Reactors | Sludge | Archaeol | Varies with environmental conditions | [8] |

| Messinian Gypsum | Gypsum | This compound, Archaeol | Present | [9] |

Table 1: Summary of Archaeol and this compound Concentrations in Various Methanogenic Environments.

| Culture | Biomarker | Relative Proportion | Reference |

| Thermococcus acidaminovorans | Diphytanyl glycerol diether (forms this compound upon degradation) | 46% of core lipids | [10] |

Table 2: Relative Abundance of Archaeol Precursor in a Cultured Archaeon.

Biosynthesis of the Phytanyl Moiety

The phytanyl chains of archaeal lipids are synthesized via the mevalonate (B85504) (MVA) pathway, which produces the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl diphosphate (B83284) (DMAPP).[11] These units are then sequentially added to form geranylgeranyl pyrophosphate (GGPP), a C20 isoprenoid precursor. The GGPP is then attached to a glycerol backbone, and the double bonds are subsequently reduced to form the fully saturated phytanyl chains of archaeol.

Experimental Protocols

The analysis of this compound from environmental samples involves several key steps: lipid extraction, separation, and identification/quantification.

Lipid Extraction

The choice of extraction method depends on whether intact polar lipids (containing archaeol) or core lipids (including this compound) are the target.

Method 1: Modified Bligh-Dyer Extraction for Intact Polar Lipids

This method is suitable for extracting intact archaeol, which can then be hydrolyzed to yield this compound.

-

Sample Preparation: Freeze-dry the sediment or biomass sample.

-

Solvent Mixture: Prepare a single-phase solvent mixture of methanol (B129727) (MeOH), dichloromethane (B109758) (DCM), and a buffer (e.g., phosphate (B84403) buffer or trichloroacetic acid buffer) in a ratio of 2:1:0.8 (v/v/v).

-

Extraction: Add the solvent mixture to the dried sample and sonicate for 10-15 minutes.

-

Phase Separation: Add additional DCM and buffer to induce phase separation. The lipids will be in the lower DCM layer.

-

Collection: Carefully collect the DCM layer. Repeat the extraction on the remaining sample pellet twice more.

-

Drying: Combine the DCM extracts and dry under a stream of nitrogen.

Method 2: Acid Hydrolysis for Direct Analysis of Core Lipids

This method directly cleaves the polar head groups from archaeol, releasing this compound and other core lipids.[10][12][13]

-

Sample Preparation: Place the freeze-dried sample in a Pyrex tube.

-

Acid Methanolysis: Add 1.2 N HCl in methanol to the sample.

-

Heating: Seal the tube and heat at 110°C for 4 hours.[12]

-

Extraction: After cooling, add DCM to the tube and filter the mixture to remove cell debris.

-

Washing: Rinse the tube and filter with a 1:1 (v/v) mixture of MeOH and DCM.

-

Drying: Evaporate the solvent from the filtrate using a rotary evaporator.

Lipid Separation and Quantification

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS) are the primary techniques for separating and quantifying this compound.

Protocol: HPLC-MS for Archaeal Lipid Analysis

-

Sample Preparation: Redissolve the dried lipid extract in a suitable solvent, such as a mixture of heptane (B126788) and isopropanol (B130326) (99:1, v/v).[12]

-

Chromatographic Separation:

-

Column: Use a normal-phase silica (B1680970) column.

-

Mobile Phase: Employ a gradient of heptane and isopropanol. A typical gradient might start with a high percentage of heptane, gradually increasing the proportion of isopropanol to elute more polar compounds.[10]

-

Flow Rate: A typical flow rate is 0.2 mL/min.[10]

-

-

Mass Spectrometry Detection:

-

Ionization: Atmospheric Pressure Chemical Ionization (APCI) is commonly used for archaeal core lipids.[10]

-

Analysis: Monitor for the characteristic mass-to-charge ratio (m/z) of this compound and its derivatives.

-

Protocol: GC-MS for this compound Analysis

-

Derivatization: To improve volatility for GC analysis, this compound is often derivatized, for example, by silylation with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Chromatographic Separation:

-

Column: A non-polar capillary column, such as a DB-5ms, is typically used.

-

Carrier Gas: Helium is the most common carrier gas.

-

Temperature Program: A temperature gradient is used to separate a wide range of compounds. A typical program might start at 70°C and ramp up to 250°C.

-

-

Mass Spectrometry Detection:

-

Ionization: Electron Impact (EI) ionization is standard.

-

Analysis: Identify this compound by its characteristic retention time and mass spectrum, which can be compared to a pure standard.

-

Experimental Workflow

The following diagram outlines the complete workflow for the analysis of this compound as a biomarker for methanogenic archaea.

Conclusion and Future Perspectives

This compound is a valuable biomarker for tracking the presence and activity of methanogenic archaea in a variety of environments. Its chemical stability and specificity to archaeal lipids make it a reliable tool for both modern and paleoenvironmental studies. The experimental protocols outlined in this guide provide a robust framework for the analysis of this compound.

Future research may focus on refining the quantitative relationship between this compound concentration and methanogen biomass, as well as exploring the stable isotope composition of this compound to gain deeper insights into methanogenic pathways and carbon sources. Advances in mass spectrometry techniques will likely further enhance the sensitivity and accuracy of this compound detection, solidifying its role as a key biomarker in the study of methanogenic archaea.

References

- 1. research.rug.nl [research.rug.nl]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scup.com [scup.com]

- 5. Biomarker Evidence for Widespread Anaerobic Methane Oxidation in Mediterranean Sediments by a Consortium of Methanogenic Archaea and Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. teagasc.ie [teagasc.ie]

- 8. Influence of Environmental Conditions on Methanogenic Compositions in Anaerobic Biogas Reactors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Acid Hydrolysis for the Extraction of Archaeal Core Lipids and HPLC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biosynthesis of Ether-Type Polar Lipids in Archaea and Evolutionary Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bio-protocol.org [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

The Role of Phytanol in Paleoenvironmental Reconstruction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytanol, a C20 isoprenoid alcohol, is a crucial biomarker in paleoenvironmental reconstruction, offering insights into past depositional conditions, biological sources of organic matter, and diagenetic processes. Derived primarily from the phytyl side-chain of chlorophyll (B73375) and archaeal ether lipids, its preservation and transformation in sediments provide a window into ancient ecosystems. This technical guide delves into the core principles of utilizing this compound and its derivatives in paleoenvironmental studies, providing quantitative data, detailed experimental protocols, and an exploration of its relevance to the pharmaceutical sciences.

Data Presentation: Quantitative Insights into this compound and Related Biomarkers

The abundance and ratios of this compound and its diagenetic products, pristane (B154290) and phytane (B1196419), are powerful indicators of the redox conditions of the depositional environment. Below are tables summarizing typical values observed in various settings.

Table 1: Pristane/Phytane (Pr/Ph) Ratios in Various Depositional Environments

| Depositional Environment | Redox Conditions | Typical Pr/Ph Ratio | Predominant Organic Matter Source | Reference |

| Terrestrial, Deltaic | Oxic | > 3.0 | Higher Plants | [1] |

| Fluvio-marine, Nearshore | Sub-oxic | 1.0 - 3.0 | Mixed Terrestrial and Marine | [1] |

| Marine (Carbonate) | Anoxic | < 1.0 | Marine Algae and Bacteria | [2] |

| Hypersaline | Highly Anoxic | < 0.8 | Halophilic Archaea, Algae | [3] |

| Peat Bog | Oxic | up to 10 | Terrestrial Plants | [4] |

| Fluvio-deltaic (high wax) | Oxic | 7.90 - 16.66 | Terrestrial Organic Matter | [5] |

Table 2: Archaeol Concentrations in Marine Sediments

| Location/Environment | Depth (cm) | Archaeol Concentration (µg/g TOC) | Paleoenvironmental Interpretation | Reference |

| Black Sea, Unit 1 | 0-200 | ~10-50 | Marine, anoxic | [6] |

| Black Sea, Unit 2 | 200-800 | ~5-20 | Lacustrine, freshwater | [6] |

| Mediterranean Mud Volcano | Surface | High (not quantified) | Methane-rich, anaerobic methane (B114726) oxidation | [6] |

Note: Data for this compound concentrations are less commonly reported as discrete values in comprehensive tables. It is often discussed in the context of its diagenetic products or as a component of the total lipid fraction.

Biogeochemical Pathways and Logical Relationships

The transformation of phytol (B49457), released from chlorophyll, into the geologically stable biomarkers pristane and phytane is a key process influenced by the redox conditions of the depositional environment. These pathways, along with the origin of this compound from archaeal lipids, can be visualized to better understand their relationships.

This diagram illustrates the two primary diagenetic pathways of phytol. Under oxic conditions, phytol is oxidized to phytenic acid, which then undergoes decarboxylation and reduction to form pristane. Conversely, under anoxic conditions, phytol is reduced to dihydrophytol and subsequently to phytane. This compound can be a diagenetic product of archaeal ether lipids.

Experimental Protocols

Accurate paleoenvironmental reconstruction relies on robust analytical procedures. The following sections detail the key experimental protocols for the analysis of this compound and related isoprenoids from sediment samples.

Lipid Extraction from Sediments

This protocol outlines a standard method for extracting total lipid content from sediment samples using sonication.

Materials:

-

Freeze-dried and homogenized sediment sample

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Sonicator bath

-

Centrifuge and centrifuge tubes

-

Glass Pasteur pipettes

-

Rotary evaporator or nitrogen blow-down apparatus

Procedure:

-

Weigh approximately 10-20 g of the dried, homogenized sediment into a centrifuge tube.

-

Add a 9:1 (v/v) mixture of DCM:MeOH to the sediment sample, ensuring the sediment is fully immersed.

-

Place the tube in a sonicator bath and sonicate for 15-20 minutes.

-

Centrifuge the sample at 2500 rpm for 5 minutes to pellet the sediment.

-

Carefully decant the supernatant (the total lipid extract or TLE) into a clean round-bottom flask.

-

Repeat the extraction process (steps 2-5) two more times, combining the supernatants.

-

Reduce the volume of the combined TLE using a rotary evaporator or a nitrogen blow-down apparatus until a concentrated lipid extract is obtained.

Fractionation of the Total Lipid Extract

To isolate the alcohol fraction containing this compound, the TLE is fractionated using column chromatography.

Materials:

-

Concentrated TLE

-

Silica (B1680970) gel (activated)

-

Glass chromatography column

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Collection vials

Procedure:

-

Prepare a silica gel column by packing a glass column with activated silica gel in hexane.

-

Load the concentrated TLE onto the top of the silica gel column.

-

Elute the column with solvents of increasing polarity to separate the lipid classes:

-

Fraction 1 (Aliphatic Hydrocarbons): Elute with hexane. This fraction will contain pristane and phytane.

-